5-Bromo-2-oxo-1,3-benzoxathiol-6-yl 4-nitrobenzenesulfonate
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Overview
Description
5-BROMO-2-OXO-1,3-BENZOXATHIOL-6-YL 4-NITRO-1-BENZENESULFONATE is a complex organic compound that features a benzoxathiol ring system substituted with bromine and a nitrobenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-OXO-1,3-BENZOXATHIOL-6-YL 4-NITRO-1-BENZENESULFONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxathiol Ring: The initial step involves the formation of the benzoxathiol ring system. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Sulfonation and Nitration: The final steps involve the introduction of the nitrobenzenesulfonate group. This can be achieved through sulfonation followed by nitration using reagents such as sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-OXO-1,3-BENZOXATHIOL-6-YL 4-NITRO-1-BENZENESULFONATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group yields the corresponding amine derivative.
Substitution: Substitution of the bromine atom results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-BROMO-2-OXO-1,3-BENZOXATHIOL-6-YL 4-NITRO-1-BENZENESULFONATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-BROMO-2-OXO-1,3-BENZOXATHIOL-6-YL 4-NITRO-1-BENZENESULFONATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The benzoxathiol ring system can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-2-OXO-1,3-BENZOXATHIOL-6-YL 4-NITROBENZOATE
- 5-BROMO-2-OXO-1,3-BENZOXATHIOL-6-YL 4-NITROPHENYL SULFONE
Uniqueness
5-BROMO-2-OXO-1,3-BENZOXATHIOL-6-YL 4-NITRO-1-BENZENESULFONATE is unique due to the presence of both a benzoxathiol ring and a nitrobenzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H6BrNO7S2 |
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Molecular Weight |
432.2 g/mol |
IUPAC Name |
(5-bromo-2-oxo-1,3-benzoxathiol-6-yl) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H6BrNO7S2/c14-9-5-12-11(21-13(16)23-12)6-10(9)22-24(19,20)8-3-1-7(2-4-8)15(17)18/h1-6H |
InChI Key |
GYLHPBKPIDGLJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C=C3C(=C2)OC(=O)S3)Br |
Origin of Product |
United States |
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